molecular formula C23H29N3 B13930879 6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]

6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]

Cat. No.: B13930879
M. Wt: 347.5 g/mol
InChI Key: DDNRQVHNCQTDPU-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperazine and indene moieties in its structure suggests it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the benzylpiperazine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective route . Additionally, the Ugi reaction and ring-opening of aziridines under the action of N-nucleophiles are also employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of parallel solid-phase synthesis and photocatalytic synthesis methods . The choice of method would depend on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s activity or activate a receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine) is unique due to its spirocyclic structure, which is not commonly found in similar compounds. This structure may confer unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H29N3

Molecular Weight

347.5 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)spiro[1,2-dihydroindene-3,2'-pyrrolidine]

InChI

InChI=1S/C23H29N3/c1-2-5-19(6-3-1)18-25-13-15-26(16-14-25)21-8-7-20-9-11-23(22(20)17-21)10-4-12-24-23/h1-3,5-8,17,24H,4,9-16,18H2

InChI Key

DDNRQVHNCQTDPU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C2C=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5)NC1

Origin of Product

United States

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